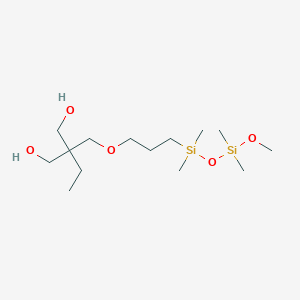
monodicarbinol terminated polydimethylsiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
monodicarbinol terminated polydimethylsiloxane, is a type of organosilicon compound belonging to the family of polydimethylsiloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. The monodicarbinol termination refers to the presence of a single hydroxyl group at one end of the polymer chain, which imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
monodicarbinol terminated polydimethylsiloxane, is typically synthesized through a condensation reaction. The process involves the reaction of hydroxyl-terminated polydimethylsiloxane with a suitable cross-linker, such as trichloro(alkyl)silane, in the presence of a solvent like n-heptane under a nitrogen atmosphere. The reaction liberates hydrogen chloride as a byproduct .
Industrial Production Methods
In industrial settings, the production of poly(dimethylsiloxane), monodicarbinol terminated, follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reactant concentrations to achieve the desired molecular weight and viscosity of the polymer .
Análisis De Reacciones Químicas
Types of Reactions
monodicarbinol terminated polydimethylsiloxane, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carbonyl or carboxyl derivatives, while substitution reactions can produce a wide range of functionalized siloxanes .
Aplicaciones Científicas De Investigación
monodicarbinol terminated polydimethylsiloxane, finds extensive applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and silicones.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and flexibility.
Mecanismo De Acción
The mechanism by which poly(dimethylsiloxane), monodicarbinol terminated, exerts its effects is primarily through its silicon-oxygen backbone, which provides flexibility and stability. The hydroxyl group at the terminal end allows for further functionalization, enabling the compound to interact with various molecular targets and pathways. This interaction can lead to the formation of cross-linked networks or the modification of surfaces, enhancing the material’s properties .
Comparación Con Compuestos Similares
Similar Compounds
Poly(dimethylsiloxane), monohydroxy terminated: Similar to the monodicarbinol terminated variant but with a single hydroxyl group at one end.
Poly(dimethylsiloxane), dihydroxy terminated: Contains hydroxyl groups at both ends of the polymer chain.
Poly(dimethylsiloxane), trimethylsilyl terminated: Terminated with trimethylsilyl groups instead of hydroxyl groups.
Uniqueness
monodicarbinol terminated polydimethylsiloxane, is unique due to its single hydroxyl group, which allows for selective functionalization and modification. This property makes it particularly useful in applications requiring precise control over the polymer’s end groups and reactivity .
Propiedades
Fórmula molecular |
C14H34O5Si2 |
|---|---|
Peso molecular |
338.59 g/mol |
Nombre IUPAC |
2-ethyl-2-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C14H34O5Si2/c1-7-14(11-15,12-16)13-18-9-8-10-20(3,4)19-21(5,6)17-2/h15-16H,7-13H2,1-6H3 |
Clave InChI |
PJQCKOLSBNJDPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)COCCC[Si](C)(C)O[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)


![7-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1495409.png)


![GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP](/img/structure/B1495418.png)

![N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1495424.png)




